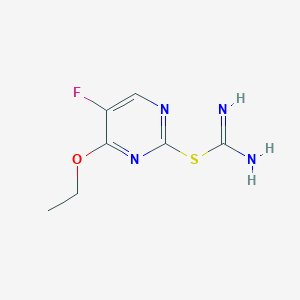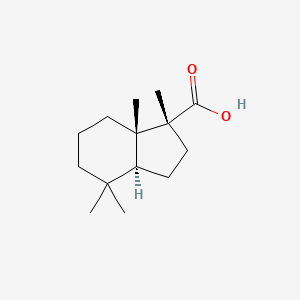![molecular formula C18H18O2 B13417074 2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl CAS No. 73429-23-9](/img/structure/B13417074.png)
2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl is an organic compound with the molecular formula C17H20O8 It is characterized by the presence of two prop-2-en-1-yloxy groups attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl typically involves the reaction of biphenyl with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: The prop-2-en-1-yloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced biphenyl derivatives, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The prop-2-en-1-yloxy groups can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis[(prop-2-yn-1-yloxy)]-1,1’-biphenyl: This compound has similar structural features but with prop-2-yn-1-yloxy groups instead of prop-2-en-1-yloxy groups.
2,4-Bis[(prop-2-yn-yl)-oxy]benzaldehyde: Another related compound with prop-2-yn-yl-oxy groups attached to a benzaldehyde core.
Uniqueness
2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
73429-23-9 |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
1-prop-2-enoxy-2-(2-prop-2-enoxyphenyl)benzene |
InChI |
InChI=1S/C18H18O2/c1-3-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)20-14-4-2/h3-12H,1-2,13-14H2 |
Clé InChI |
JAOAXDKLJNQYPT-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC=CC=C1C2=CC=CC=C2OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)


![1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13417030.png)


![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)




